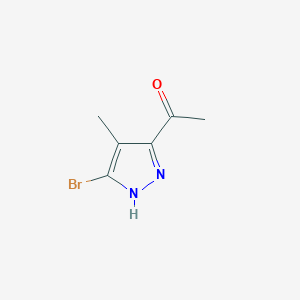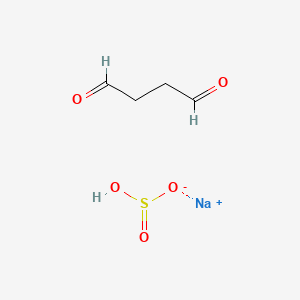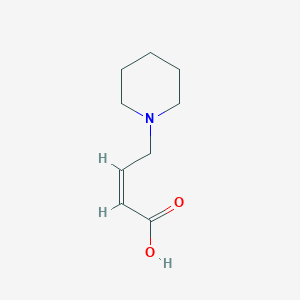
(2,2'-Bipyridine)(4-ethynyl-2,2'-bipyridine)dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2’-Bipyridine)(4-ethynyl-2,2’-bipyridine)dichloride is a coordination compound that features two bipyridine ligands, one of which is substituted with an ethynyl group. This compound is known for its ability to form stable complexes with various metal ions, making it valuable in coordination chemistry and catalysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bipyridine)(4-ethynyl-2,2’-bipyridine)dichloride typically involves the reaction of 2,2’-bipyridine with 4-ethynyl-2,2’-bipyridine in the presence of a metal chloride, such as ruthenium chloride. The reaction is carried out under controlled conditions, often involving solvents like acetonitrile or dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(2,2’-Bipyridine)(4-ethynyl-2,2’-bipyridine)dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur with suitable reducing agents.
Substitution: Ligand substitution reactions are common, where the bipyridine ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various ligands can be introduced under mild conditions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bipyridine derivatives, while substitution reactions can produce a wide range of metal-ligand complexes .
Applications De Recherche Scientifique
(2,2’-Bipyridine)(4-ethynyl-2,2’-bipyridine)dichloride has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: Employed in bio-imaging and as a probe in biochemical assays due to its fluorescent properties.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mécanisme D'action
The mechanism of action of (2,2’-Bipyridine)(4-ethynyl-2,2’-bipyridine)dichloride involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, influencing biochemical pathways. The ethynyl group enhances the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with metal ions.
4,4’-Bipyridine: Another bipyridine derivative with applications in catalysis and material science.
4-Ethynyl-2,2’-bipyridine: Similar to the compound but lacks the dichloride component.
Uniqueness
(2,2’-Bipyridine)(4-ethynyl-2,2’-bipyridine)dichloride is unique due to the presence of both bipyridine and ethynyl groups, which enhance its coordination properties and reactivity. This makes it particularly valuable in applications requiring high stability and specificity .
Propriétés
Formule moléculaire |
C32H24Cl2N6Ru |
|---|---|
Poids moléculaire |
664.5 g/mol |
Nom IUPAC |
4-ethynyl-2-pyridin-2-ylpyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride |
InChI |
InChI=1S/C12H8N2.2C10H8N2.2ClH.Ru/c1-2-10-6-8-14-12(9-10)11-5-3-4-7-13-11;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1,3-9H;2*1-8H;2*1H;/q;;;;;+2/p-2 |
Clé InChI |
USVPTLXDKHDETO-UHFFFAOYSA-L |
SMILES canonique |
C#CC1=CC(=NC=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4,6-Bis(trifluoromethyl)pyridin-2-yl]propan-1-amine;hydrochloride](/img/structure/B13145880.png)













